(3R)-3-amino-3-(pyrimidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(pyrimidin-4-yl)propanamide is a chemical compound that features an amino group and a pyrimidine ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(pyrimidin-4-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Amination: The pyrimidine derivative undergoes an amination reaction to introduce the amino group.
Amidation: The resulting intermediate is then subjected to amidation to form the propanamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(pyrimidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(3R)-3-amino-3-(pyrimidin-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and pyrimidine ring allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(pyrimidin-4-yl)butanamide: Similar structure but with an additional carbon in the backbone.
(3R)-3-amino-3-(pyrimidin-4-yl)pentanamide: Similar structure but with two additional carbons in the backbone.
(3R)-3-amino-3-(pyrimidin-4-yl)hexanamide: Similar structure but with three additional carbons in the backbone.
Uniqueness
(3R)-3-amino-3-(pyrimidin-4-yl)propanamide is unique due to its specific combination of an amino group and a pyrimidine ring attached to a propanamide backbone. This structure provides distinct chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-pyrimidin-4-ylpropanamide |
InChI |
InChI=1S/C7H10N4O/c8-5(3-7(9)12)6-1-2-10-4-11-6/h1-2,4-5H,3,8H2,(H2,9,12)/t5-/m1/s1 |
InChI Key |
CWGZQIAZMMMKPR-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CN=CN=C1[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=CN=CN=C1C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.